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molecular formula C6H8ClNO2S B8456666 2-Chloromethyl-1-methanesulfonyl-1H-pyrrole

2-Chloromethyl-1-methanesulfonyl-1H-pyrrole

Cat. No. B8456666
M. Wt: 193.65 g/mol
InChI Key: UWLHXRTWYGHNEM-UHFFFAOYSA-N
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Patent
US08022218B2

Procedure details

At 0° C. methanesulfonyl chloride (136 μl) was added dropwise to a solution of the product of example 51b (205 mg) and DIPEA (307 μl) in dichloromethane (6 ml). After stirring for 30 min, the reaction mixture was diluted with dichloromethane (30 ml) and washed with ice water (30 ml), 10% HCl (30 ml) and sat. NaHCO3. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo. Yield: 252 mg.
Quantity
136 μL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
307 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].CC[N:8]([CH:12]([CH3:14])[CH3:13])[CH:9]([CH3:11])C.[Cl:15]CCl>>[Cl:15][CH2:14][C:12]1[N:8]([S:2]([CH3:1])(=[O:4])=[O:3])[CH:9]=[CH:11][CH:13]=1

Inputs

Step One
Name
Quantity
136 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
product
Quantity
205 mg
Type
reactant
Smiles
Name
Quantity
307 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ice water (30 ml), 10% HCl (30 ml) and sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC=1N(C=CC1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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